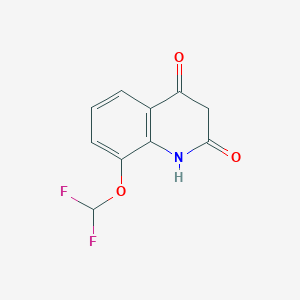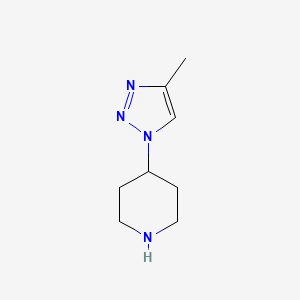
4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine is a compound that features a piperidine ring substituted with a 4-methyl-1H-1,2,3-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the click chemistry process. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-Triazol-1-YL)piperidine: Similar structure but with a different triazole isomer.
4-(1H-1,2,3-Triazol-1-YL)benzene: Contains a triazole ring but with a benzene moiety instead of piperidine.
1-(Benzyl)-1H-1,2,3-triazol-4-yl)piperazine: Features a piperazine ring instead of piperidine.
Uniqueness
4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine is unique due to the presence of both the piperidine and 4-methyl-1H-1,2,3-triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1260670-77-6 |
|---|---|
Formule moléculaire |
C8H14N4 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-(4-methyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-7-6-12(11-10-7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 |
Clé InChI |
FPZILCGYTAIFMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=N1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


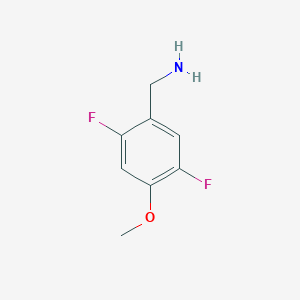
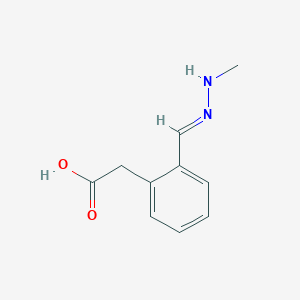

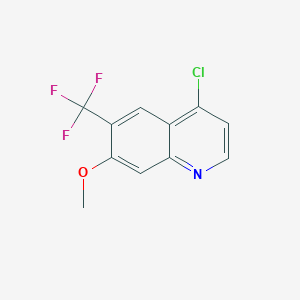
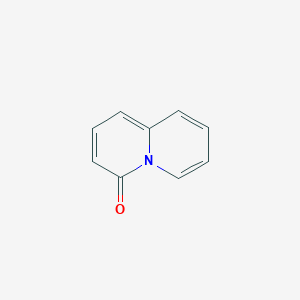
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)

![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
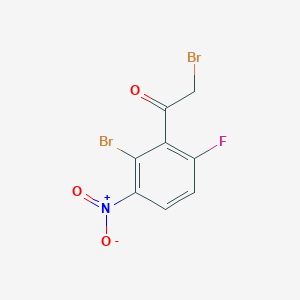
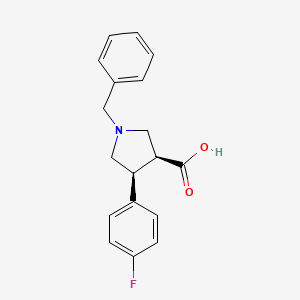
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)
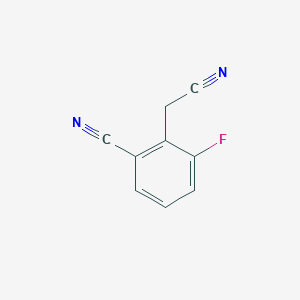
![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
